Hexadeca-7,12,14-trien-10-ynal
Description
Hexadeca-7,12,14-trien-10-ynal is a complex unsaturated aldehyde featuring a 16-carbon backbone with three conjugated double bonds (at positions 7, 12, and 14) and a triple bond at position 10. The terminal aldehyde group (-CHO) confers electrophilic reactivity, making it a candidate for synthetic organic chemistry applications, such as cross-coupling reactions or natural product synthesis.
Properties
CAS No. |
113563-13-6 |
|---|---|
Molecular Formula |
C16H22O |
Molecular Weight |
230.34 g/mol |
IUPAC Name |
hexadeca-7,12,14-trien-10-ynal |
InChI |
InChI=1S/C16H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-5,9-10,16H,8,11-15H2,1H3 |
InChI Key |
CYFYPHAGTPJDOI-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=CC#CCC=CCCCCCC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexadeca-7,12,14-trien-10-ynal can be synthesized through a series of organic reactions. One common method involves the aldol condensation of citral with a suitable alkyne, followed by selective hydrogenation and oxidation steps. The reaction conditions typically include the use of a base catalyst, such as sodium hydroxide, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of heterogeneous catalysts, such as Amberlyst A-26 OH, can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Hexadeca-7,12,14-trien-10-ynal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the triple bond to a double bond or single bond, depending on the reagents used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is often used for reduction reactions.
Substitution: Halogenation reagents, such as bromine or chlorine, can be used for substitution reactions.
Major Products Formed
Oxidation: Hexadeca-7,12,14-trienoic acid.
Reduction: Hexadeca-7,12,14-trien-10-ene.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Hexadeca-7,12,14-trien-10-ynal has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of hexadeca-7,12,14-trien-10-ynal involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
(E)-10-Hexadecenal (CAS 72698-30-7)
Structural Differences :
- (E)-10-Hexadecenal is a monounsaturated aldehyde with a single trans double bond at position 10, lacking the triple bond and additional double bonds present in Hexadeca-7,12,14-trien-10-ynal .
- Molecular weight: 238.4 g/mol (calculated for C₁₆H₃₀O), compared to this compound’s theoretical molecular weight of 228.3 g/mol (C₁₆H₂₀O).
Hexadeca-7,10,13-trienoyl-CoA (HMDB0301278)
Functional Group Contrast :
- Hexadeca-7,10,13-trienoyl-CoA is a thioester derivative of a similar trienoyl fatty acid but linked to coenzyme A, critical for β-oxidation and mitochondrial energy metabolism .
- The aldehyde group in this compound contrasts with the thioester bond in the CoA derivative, limiting its direct biological role but enhancing its utility in abiotic synthesis.
General Trends in Polyunsaturated Aldehydes
- Stability : Compounds with conjugated double and triple bonds (e.g., this compound) are prone to isomerization or oxidation, requiring stabilization under inert conditions.
- Synthetic Utility : Aldehydes with multiple unsaturated bonds serve as precursors for fragrances, polymers, or bioactive molecules, though toxicity and handling challenges vary with structure.
Data Tables
Table 1. Structural and Functional Comparison
Table 2. Reactivity Indicators
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